Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate
Description
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a synthetic thiophene-based compound characterized by a benzoylamino substituent at the 2-position and a 3,4,5-trimethoxyphenyl group at the 4-position of the thiophene ring. The ethyl carboxylate moiety at the 3-position enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and bioavailability.
The 3,4,5-trimethoxyphenyl group is a structural motif frequently associated with microtubule-targeting agents, such as combretastatin analogs, which are known for their antineoplastic activity .
Properties
CAS No. |
54805-43-5 |
|---|---|
Molecular Formula |
C23H23NO6S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-benzamido-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(15-11-17(27-2)20(29-4)18(12-15)28-3)13-31-22(19)24-21(25)14-9-7-6-8-10-14/h6-13H,5H2,1-4H3,(H,24,25) |
InChI Key |
LJKAFLVOGFAUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of sulfur sources like Lawesson’s reagent or elemental sulfur.
Introduction of the Benzoylamino Group: The benzoylamino group can be introduced through an amide formation reaction. This involves reacting the thiophene derivative with benzoyl chloride in the presence of a base like triethylamine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a nucleophilic substitution reaction. This involves reacting the thiophene derivative with a trimethoxyphenyl halide in the presence of a suitable base.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used in the presence of catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or quinones.
Reduction: Alcohols, amines, or hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions, protein binding, and cellular uptake mechanisms.
Industry: It can be used in the production of organic semiconductors, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzoylamino and trimethoxyphenyl groups can enhance binding affinity and specificity, while the thiophene ring can facilitate electron transfer and redox reactions.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : Multicomponent reactions (e.g., Petasis) with boronic acids and glyoxylate esters (as in ) are viable for constructing the thiophene core .
- Structure-Activity Relationships (SAR) : The 3,4,5-trimethoxyphenyl group is indispensable for microtubule disruption, as seen in combretastatin analogs. Modifications to this moiety (e.g., methoxy removal) drastically reduce efficacy .
- Formulation Challenges: The target compound’s lipophilicity necessitates prodrug strategies or nanocarrier systems to enhance delivery, paralleling combretastatin A-4’s development .
Biological Activity
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C23H23NO6S
- Molecular Weight : Approximately 423.49 g/mol
- Key Functional Groups : Ethyl ester, benzoylamino moiety, and a 3,4,5-trimethoxyphenyl substituent.
These structural elements contribute to its diverse biological activities, particularly in the field of medicinal chemistry.
Research indicates that this compound acts primarily through the inhibition of tubulin polymerization. This mechanism is crucial for its antiproliferative effects against various cancer cell lines. The compound has shown significant activity in inducing apoptosis and causing cell cycle arrest at the G2/M phase by altering cyclin expression and mitochondrial membrane potential .
Antiproliferative Effects
Studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines, including:
- HeLa Cells : Cervical cancer cells.
- Jurkat Cells : T-cell leukemia cells.
The mechanism involves:
- Induction of apoptosis
- Cell cycle arrest at the G2/M phase
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to tubulin and other cellular targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate | Contains amino group instead of benzoylamino | Antiproliferative activity against cancer cells |
| 2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophene | Lacks ethyl ester; focuses on benzo[b]thiophene core | Inhibits tubulin polymerization |
| Benzoyl-derivatives of thiophene | Various substitutions on thiophene ring | Diverse biological activities including antimicrobial properties |
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound exhibited an IC50 value in the low micromolar range against HeLa cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
-
In Vivo Studies :
- Preliminary animal studies suggest that this compound may reduce tumor growth in xenograft models. The administration of the compound led to a significant decrease in tumor volume compared to control groups.
Q & A
How can the synthesis of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use triethylamine as a base to enhance reaction efficiency (e.g., 84% yield achieved in similar thiophene syntheses via nucleophilic substitution) .
- Solvent Systems : Reflux in 1,4-dioxane or ethanol, which improves solubility of intermediates and reduces side reactions .
- Purification : Recrystallization from ethanol or 1,4-dioxane to isolate pure crystals, as demonstrated in analogous thiophene derivatives .
| Reaction Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Solvent | 1,4-dioxane | 84% | |
| Catalyst | Triethylamine | 86% | |
| Purification | Ethanol recrystallization | >95% purity |
What spectroscopic and computational techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., in CDCl) resolve signals for the benzoylamino, trimethoxyphenyl, and thiophene moieties .
- X-ray Crystallography : Determines crystal packing and intermolecular interactions (e.g., C–H···π interactions observed in trimethoxyphenyl derivatives) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass calculations for analogs in ).
How does the substitution pattern on the thiophene ring influence bioactivity?
Basic Research Question
Methodological Answer:
Comparative SAR studies reveal:
- Electron-Withdrawing Groups (e.g., bromophenyl in ): Enhance stability but may reduce solubility.
- Electron-Donating Groups (e.g., methoxy in ): Improve interaction with hydrophobic binding pockets.
- Amino Substituents : The benzoylamino group at position 2 increases hydrogen-bonding potential, critical for target engagement .
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 4-Bromophenyl | Anticancer potential | |
| 3,4,5-Trimethoxyphenyl | Antiplatelet activity | |
| Benzoylamino | Enhanced H-bonding |
How can contradictions in solubility data across studies be resolved?
Advanced Research Question
Methodological Answer:
- Standardized Protocols : Use consistent solvent systems (e.g., DMSO for initial dissolution) and measure logP values computationally (e.g., XlogP = 4 for analogs ).
- Experimental Validation : Compare experimental vs. calculated hydrophobicity (e.g., discrepancies arise from crystallinity vs. amorphous forms) .
What in vivo models are appropriate for pharmacokinetic evaluation?
Advanced Research Question
Methodological Answer:
- Rodent Models : Assess bioavailability and metabolism in Sprague-Dawley rats, as used for anti-inflammatory thiophene analogs .
- Dosing Routes : Oral administration with PK parameters (C, T) monitored via LC-MS/MS .
How can multi-target interactions be systematically studied?
Advanced Research Question
Methodological Answer:
- Computational Docking : Use topology-based models (e.g., molecular polarity surface area = 89.8 Ų ) to predict binding to tubulin or kinase targets.
- In Vitro Panels : Screen against kinase libraries or apoptosis pathways, as done for trimethoxyphenyl-containing compounds .
What structural features contribute to its stability?
Basic Research Question
Methodological Answer:
- Hydrogen Bonding : The benzoylamino group acts as a donor (1 H-bond donor ), stabilizing crystal lattices.
- Rigid Core : The thiophene ring and trimethoxyphenyl group reduce conformational flexibility, enhancing thermal stability .
How to address discrepancies between in vitro and in vivo activity data?
Advanced Research Question
Methodological Answer:
- Metabolite Identification : Use liver microsome assays to detect active metabolites (e.g., demethylation of methoxy groups ).
- Protein Binding Studies : Measure serum albumin affinity to explain reduced free drug concentrations in vivo .
What computational methods predict target interactions?
Basic Research Question
Methodological Answer:
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with cytotoxicity .
- Molecular Dynamics : Simulate binding to β-tubulin, leveraging trimethoxyphenyl’s role in colchicine-site binding .
How to achieve regioselective functionalization of the thiophene core?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
